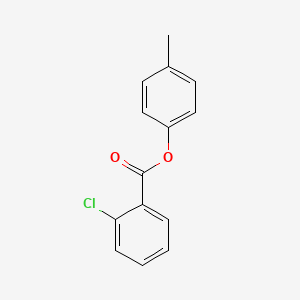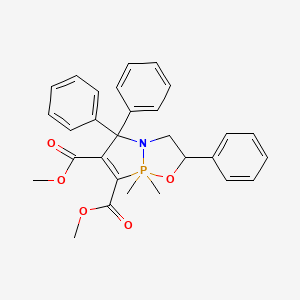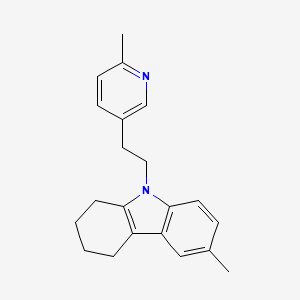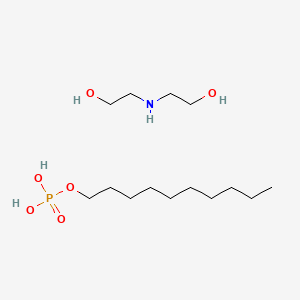
Einecs 265-463-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, decyl ester, compd. with 2,2’-iminobis(ethanol) is a chemical compound that combines the properties of phosphoric acid esters and 2,2’-iminobis(ethanol). This compound is known for its surfactant properties and is used in various industrial applications, including as an emulsifier and dispersing agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, decyl ester, compd. with 2,2’-iminobis(ethanol) typically involves the esterification of phosphoric acid with decanol, followed by the reaction with 2,2’-iminobis(ethanol). The reaction conditions often include the use of a catalyst, such as sulfuric acid, and elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reactant concentrations is maintained. The process may involve continuous or batch processing, depending on the scale of production. The final product is purified through distillation or other separation techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, decyl ester, compd. with 2,2’-iminobis(ethanol) can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water, leading to the formation of phosphoric acid and decanol.
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of phosphoric acid derivatives.
Substitution: The ester group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Hydrolysis: Phosphoric acid and decanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphoric acid esters.
Scientific Research Applications
Phosphoric acid, decyl ester, compd. with 2,2’-iminobis(ethanol) has several scientific research applications:
Chemistry: Used as a surfactant in chemical reactions to enhance the solubility of reactants.
Biology: Employed in the formulation of biological buffers and as a dispersing agent in biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of emulsions, dispersions, and as a wetting agent in various industrial processes.
Mechanism of Action
The mechanism of action of phosphoric acid, decyl ester, compd. with 2,2’-iminobis(ethanol) is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and dispersion of substances. The molecular targets include interfaces between hydrophobic and hydrophilic phases, where it aligns itself to reduce interfacial tension.
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, butyl ester, compd. with 2,2’-iminobis(ethanol)
- Phosphoric acid, hexyl ester, compd. with 2,2’-iminobis(ethanol)
- Phosphoric acid, octyl ester, compd. with 2,2’-iminobis(ethanol)
Uniqueness
Phosphoric acid, decyl ester, compd. with 2,2’-iminobis(ethanol) is unique due to its longer alkyl chain (decyl group), which enhances its hydrophobic properties compared to shorter alkyl chain esters. This makes it particularly effective in applications requiring strong surfactant properties and better emulsification.
Properties
CAS No. |
65121-81-5 |
|---|---|
Molecular Formula |
C14H34NO6P |
Molecular Weight |
343.40 g/mol |
IUPAC Name |
decyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C10H23O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;6-3-1-5-2-4-7/h2-10H2,1H3,(H2,11,12,13);5-7H,1-4H2 |
InChI Key |
DTKWHADVSLSNQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Related CAS |
64346-51-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


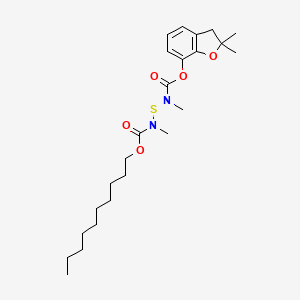
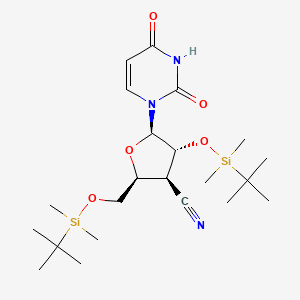
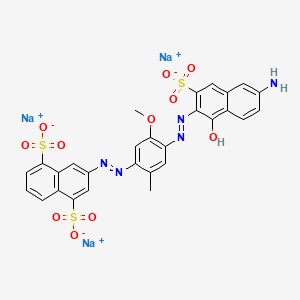
![3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12798889.png)

